molecular formula C10H9NOS B14113144 3-(3-Thienyloxy)-benzenamine

3-(3-Thienyloxy)-benzenamine

Katalognummer: B14113144
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: LNYBTEFPLSLCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Thienyloxy)-benzenamine is an organic compound that features a benzene ring substituted with an amine group and a thienyloxy group. This compound is of interest due to its unique structural properties, which combine the aromaticity of benzene with the heterocyclic nature of thiophene. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienyloxy)-benzenamine typically involves the reaction of 3-bromothiophene with an appropriate benzene derivative under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophene reacts with an amine-substituted benzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography to ensure high purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Thienyloxy)-benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Wissenschaftliche Forschungsanwendungen

3-(3-Thienyloxy)-benzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Thienyloxy)-benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Thienyloxy)-propanamine: Similar structure but with a propyl linker instead of a benzene ring.

    3-(3-Thienyloxy)-benzoic acid: Contains a carboxylic acid group instead of an amine group.

    3-(3-Thienyloxy)-benzaldehyde: Contains an aldehyde group instead of an amine group.

Uniqueness

3-(3-Thienyloxy)-benzenamine is unique due to its combination of a benzene ring with an amine group and a thienyloxy group. This structural arrangement provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Eigenschaften

Molekularformel

C10H9NOS

Molekulargewicht

191.25 g/mol

IUPAC-Name

3-thiophen-3-yloxyaniline

InChI

InChI=1S/C10H9NOS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-7H,11H2

InChI-Schlüssel

LNYBTEFPLSLCHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=CSC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.